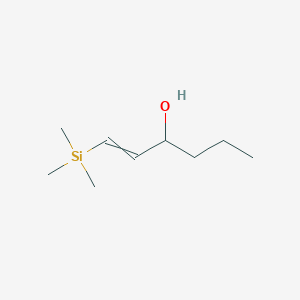

1-(Trimethylsilyl)hex-1-en-3-ol

Description

BenchChem offers high-quality 1-(Trimethylsilyl)hex-1-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)hex-1-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105487-41-0 |

|---|---|

Molecular Formula |

C9H20OSi |

Molecular Weight |

172.34 g/mol |

IUPAC Name |

1-trimethylsilylhex-1-en-3-ol |

InChI |

InChI=1S/C9H20OSi/c1-5-6-9(10)7-8-11(2,3)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

ADXAQRATNSQZBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C[Si](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 1-(Trimethylsilyl)hex-1-en-3-ol

Executive Summary

1-(Trimethylsilyl)hex-1-en-3-ol represents a bifunctional "linchpin" intermediate in advanced organic synthesis. Combining the nucleophilic potential of an allylic alcohol with the electrophilic and steric properties of a vinylsilane, this molecule serves as a versatile building block for complex polyketides, chiral fragments, and drug scaffolds. Its utility lies in the "Silicon Switch" strategy: the trimethylsilyl (TMS) group directs stereoselectivity and reactivity during early synthetic steps (e.g., epoxidation, coupling) and can be retained as a functional handle or excised (protodesilylated) to reveal the native carbon skeleton.

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of a six-carbon chain featuring a trans- (or cis-) alkene at the C1-C2 position and a secondary hydroxyl group at C3. The C1 position is substituted with a trimethylsilyl group.

-

Vinylsilane Moiety (C1-C2): The Silicon atom exerts a

-silicon effect , stabilizing positive charge development at the -

Allylic Alcohol (C2-C3-OH): The hydroxyl group provides a handle for directed oxidations (e.g., Sharpless epoxidation) and serves as a directing group for transition metal catalysis.

-

Steric Bulk: The bulky TMS group shields the C1-C2 double bond, often directing reagents to the less hindered face or preventing unwanted side reactions at the terminal position.

Stereochemical Implications

The geometric isomerism of the alkene (E vs. Z) is critical. The (E)-isomer is thermodynamically more stable and generally provides higher enantioselectivity in asymmetric oxidations due to minimized A(1,3) strain compared to the (Z)-isomer.

Synthesis Protocols

The most robust synthesis allows for stereodivergent access to either the (E) or (Z) isomer, starting from commercially available 1-hexyne or butanal.

Protocol A: Core Scaffold Assembly (Alkynylation)

Objective: Synthesis of the intermediate 1-(trimethylsilyl)hex-1-yn-3-ol.

-

Reagents: Trimethylsilylacetylene (1.1 equiv), n-Butyllithium (1.1 equiv), Butanal (1.0 equiv), THF (anhydrous).

-

Procedure:

-

Cool a solution of trimethylsilylacetylene in THF to -78°C.

-

Add n-BuLi dropwise to generate lithium trimethylsilylacetylide. Stir for 30 min.

-

Add butanal slowly. The nucleophilic acetylide attacks the carbonyl carbon.

-

Warm to room temperature over 2 hours.

-

Quench with saturated NH₄Cl solution. Extract with Et₂O.

-

Result: Quantitative formation of the propargylic alcohol intermediate.

-

Protocol B: Stereodivergent Reduction

To obtain the target alkene, the alkyne intermediate is reduced.

| Target Isomer | Reagent System | Mechanism | Selectivity |

| (Z)-Alkene | Lindlar Catalyst, H₂, Quinoline | Syn-hydrogenation | >95:5 (Z:E) |

| (E)-Alkene | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Hydroalumination / Protonolysis | >98:2 (E:Z) |

Critical Note: For drug development applications requiring high enantiopurity, the (E)-isomer is typically preferred as a substrate for subsequent Sharpless Kinetic Resolution.

Chemical Reactivity & Transformations[1][2][3][4][5]

The chemical value of 1-(Trimethylsilyl)hex-1-en-3-ol lies in its ability to undergo orthogonal transformations.

Asymmetric Epoxidation (Sharpless)

The TMS group enhances the diastereoselectivity of the Sharpless epoxidation. Unlike simple allylic alcohols, the bulky silyl group enforces a rigid conformation in the transition state.

-

Reaction: Ti(OiPr)₄, (+)-DET, t-BuOOH.[1]

-

Outcome: Formation of chiral

-epoxysilanes . -

Mechanism: The hydroxyl group coordinates to Titanium.[2] The bulky TMS group directs the oxidant delivery to the specific face of the alkene.

-

Utility: The resulting epoxysilane can be ring-opened with nucleophiles (C-Nu, N-Nu) to generate 1,2-diols or amino alcohols with defined stereochemistry at three contiguous centers.

Hiyama Cross-Coupling

The vinylsilane motif allows the molecule to act as a nucleophile in Palladium-catalyzed cross-coupling reactions, forming C-C bonds.

-

Reagents: Aryl iodide (Ar-I), Pd(OAc)₂, TBAF (Tetrabutylammonium fluoride).

-

Activation: Fluoride attacks the Silicon, forming a hypervalent pentacoordinate silicate [R-Si(Me)3F]-. This species undergoes rapid transmetallation to Palladium.

-

Advantage: Unlike Boronic acids (Suzuki), the vinylsilane is stable to air and moisture, allowing long-term storage of the intermediate.

Isomerization to -Silyl Ketones

Transition metal catalysts (Ru, Rh, or Fe) can isomerize the allylic alcohol to a saturated ketone via a 1,3-hydrogen shift.

-

Transformation: 1-(TMS)hex-1-en-3-ol

1-(TMS)hexan-3-one. -

Significance: This is a redox-neutral way to generate

-functionalized ketones. The silyl group in the product prevents enolization towards the C1 position, directing subsequent aldol reactions to C4.

Oxidation to Enones

Oxidation (e.g., Swern or Dess-Martin) yields 1-(trimethylsilyl)hex-1-en-3-one .

-

Properties: This is a highly reactive Michael acceptor. The silicon group at the

-position stabilizes the LUMO, making the

Visualization of Chemical Pathways

Figure 1: Divergent chemical reactivity profile of 1-(Trimethylsilyl)hex-1-en-3-ol.

Experimental Data Summary

| Property | Value / Description | Relevance |

| Molecular Formula | Precursor tracking | |

| Molecular Weight | 172.34 g/mol | Stoichiometry calculations |

| Boiling Point | ~95-100°C (at 25 mmHg)* | Purification via distillation |

| Stability | Acid-sensitive (Protodesilylation) | Avoid strong acids during workup |

| Storage | Inert atmosphere (Argon/N2) | Prevents slow oxidation of alkene |

*Estimated based on boiling point of (Z)-4-(trimethylsilyl)-3-buten-1-ol analog [1].

References

-

Preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol . Organic Syntheses, Coll.[3] Vol. 9, p. 711 (1998). Link

-

Sharpless Epoxidation . Organic Chemistry Portal. Link

-

Hiyama Coupling . Organic Chemistry Portal. Link

-

Isomerization of Allylic Alcohols . Journal of the American Chemical Society, 127(9), 2842-2843. Link

-

Vinylsilane Synthesis via Alkyne Hydroalumination . Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

The Stability and Reactivity of Vinylsilane Allylic Alcohols in Acidic Environments

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

Vinylsilane allylic alcohols are highly versatile synthetic intermediates utilized extensively in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While the carbon-silicon (C–Si) bond is generally robust, its stability is conditionally dependent on the electronic environment and the presence of acidic reagents. Under acidic conditions, these molecules face a mechanistic divergence: they can either undergo protodesilylation (cleavage of the C–Si bond) or participate in stereospecific acid-catalyzed rearrangements and cyclizations.

This whitepaper provides a rigorous mechanistic analysis of vinylsilane allylic alcohol stability in acidic media. By understanding the causality behind the

Mechanistic Underpinnings: The Silicon Effect in Acidic Media

The behavior of vinylsilane allylic alcohols in acid is governed by the profound electronic influence of the silicon atom on adjacent carbocations. Silicon is electropositive, yet its ability to stabilize positive charge is strictly position-dependent.

The -Silyl Cation Destabilization and 1,3-Chirality Transfer

When the hydroxyl group of an

To escape this high-energy state, the molecule undergoes a rapid 1,3-allylic rearrangement. The double bond shifts, placing the positive charge at the

Protodesilylation Dynamics

Conversely, if the acidic conditions lead to the protonation of the alkene rather than the hydroxyl group, a

Mechanistic divergence of vinylsilane allylic alcohols under acidic conditions.

Quantitative Stability Profiling

The choice of acid, solvent, and temperature strictly dictates whether the vinylsilane allylic alcohol will remain stable, rearrange, or degrade. The following table synthesizes quantitative data across various acidic environments to guide experimental design.

Table 1: Stability and Reactivity Profiles of Vinylsilane Allylic Alcohols

| Substrate Type | Acidic Reagent | Solvent | Temp (°C) | Primary Pathway | Outcome / Yield |

| 10% | Aqueous | 25 | 1,3-Rearrangement | ||

| TMSOTf (1.0 eq) | -78 | Friedel-Crafts Cyclization | Tetrahydronaphthalene (76%, 98% ee) | ||

| Epoxysilyl alcohol | pTSA | 0 | 6-endo Cyclization | Tetrahydropyran (80%) | |

| 1,1-disubstituted vinylsilane | TFA | 22 | Protodesilylation | Desilylated Alkene (76%) | |

| Bis(silyl) homoallylic alcohol | Lewis Acid | Various | - | Prins Cyclization | 2,6-cis-Tetrahydropyran (High) |

Data synthesized from authoritative mechanistic studies on organosilane reactivity [3][3], [4][4].

Advanced Synthetic Applications

Acid-Catalyzed Cyclizations to Tetrahydropyrans and Tetrahydrofurans

When vinylsilyl alcohols are epoxidized (e.g., via MCPBA), the resulting epoxysilyl alcohols are highly sensitive to Brønsted acids like p-toluenesulfonic acid (pTSA). Treatment with pTSA triggers an initial acid-catalyzed isomerization or a 6-endo cyclization, yielding tetrahydropyrans as the major thermodynamic product. The bulky silyl group exerts profound stereocontrol during these cyclizations, dictating the diastereomeric outcome of the resulting heterocycles [3][3].

Prins Cyclizations

In the total synthesis of complex macrolides like the bryostatins, bis(silyl) homoallylic alcohols undergo Prins cyclizations with aldehydes. Under Lewis acidic conditions, the reaction exhibits excellent cis and Z selectivity, forming 2,6-cis-tetrahydropyrans containing a geometrically defined exocyclic vinylsilane. The stability of the vinylsilane under these specific Lewis acidic conditions allows it to be carried forward as a handle for subsequent cross-coupling or oxidation [5][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the delicate balance between rearrangement and degradation is maintained.

Protocol A: TMSOTf-Catalyzed Chirality-Transferring Rearrangement

Causality Note: Aqueous acids like

-

Substrate Validation: Dissolve 1.0 mmol of enantiopure

-hydroxy- -

Anhydrous Environment Setup: Add 500 mg of freshly activated 3Å molecular sieves to the flask. Stir for 15 minutes at room temperature, then cool to -78 °C using a dry ice/acetone bath. Validation: The presence of sieves prevents ambient moisture from generating hydronium.

-

Catalyst Injection: Dropwise, add 1.0 equivalent of TMSOTf.

-

In-situ Monitoring: Stir at -78 °C for 20 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (

) should cleanly convert to the less polar cyclized product ( -

Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous

. Validation: The cessation of -

Isolation: Extract with

(3 x 10 mL), dry over anhydrous

Step-by-step workflow for the acid-catalyzed rearrangement and isolation process.

Protocol B: Controlled Protodesilylation using TFA

Causality Note: To intentionally remove the silyl group while retaining alkene geometry, Trifluoroacetic acid (TFA) provides the necessary proton activity without the oxidative side-reactions common to mineral acids [4][4].

-

Preparation: Dissolve 1.0 mmol of the vinylsilane allylic alcohol in 5 mL of

at 22 °C. -

Acid Addition: Add 2.0 equivalents of anhydrous TFA dropwise.

-

Monitoring: Stir for 6 hours. Validation: Take a reaction aliquot for crude

-NMR. The disappearance of the intense trimethylsilyl singlet near -

Workup: Dilute with

and wash sequentially with saturated

Conclusion

Vinylsilane allylic alcohols are not merely passive functional groups; they are dynamic participants in acidic environments. By mapping the electronic nature of the

References

- Source: Bulletin of the Chemical Society of Japan (NII)

- A Chemoselective Reduction of Alkynes to (E)

- Source: Journal of the American Chemical Society (SciSpace)

- Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs.

- Prins Cyclization of Bis(silyl)

Sources

- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Reactivity Profile of 1-(Trimethylsilyl)hex-1-en-3-ol in Organic Synthesis: A Pluripotent Linchpin for Complex Molecule Assembly

Executive Summary

In the landscape of modern organic synthesis and drug development, multifunctional building blocks are paramount for step-economic assembly of complex molecular architectures. 1-(Trimethylsilyl)hex-1-en-3-ol stands out as a highly versatile, pluripotent intermediate. Structurally, it merges an allylic alcohol moiety with a vinyl silane, enabling orthogonal reactivity pathways. This technical guide explores the causal mechanisms, self-validating experimental protocols, and strategic applications of this substrate across four primary reactivity nodes: directed epoxidation, palladium-catalyzed cross-coupling, base-induced homoenolate generation, and stereoretentive oxidation.

Structural Anatomy & Synergistic Reactivity

The synthetic utility of 1-(Trimethylsilyl)hex-1-en-3-ol stems from the electronic and steric synergy between its functional groups:

-

The Allylic Alcohol Motif: Acts as a directing group for transition-metal-catalyzed oxidations (e.g., Sharpless epoxidation) and provides a handle for sigmatropic rearrangements.

-

The Vinyl Silane Motif: Serves as a stable, non-toxic, and highly regioselective nucleophile for cross-coupling (Hiyama) or as a masked hydroxyl group (Tamao-Fleming oxidation).

-

The

-Silicon Effect: The trimethylsilyl (TMS) group stabilizes adjacent carbocations through hyperconjugation, dictating strict regiocontrol during electrophilic additions.

Reactivity Node 1: Directed Epoxidation & Kinetic Resolution

The presence of the allylic alcohol allows for highly enantioselective transformations, most notably the Sharpless Asymmetric Epoxidation (SAE)[1]. When applied to racemic 1-(Trimethylsilyl)hex-1-en-3-ol, SAE serves as an exceptionally efficient kinetic resolution method.

Causality & Mechanism: The bulky TMS group at the C1 position severely restricts the conformational freedom of the alkene within the chiral titanium-tartrate complex. This steric demand amplifies the energy difference between the diastereomeric transition states, leading to near-perfect kinetic resolution. The titanium catalyst coordinates to the C3-hydroxyl, directing the tert-butyl hydroperoxide (TBHP) to a single face of the olefin[1].

Fig 1: Mechanistic workflow of the Sharpless Asymmetric Epoxidation kinetic resolution.

Self-Validating Protocol: Sharpless Kinetic Resolution

-

Preparation: In an oven-dried flask under argon, add powdered 4Å molecular sieves (0.5 g) and dry CH

Cl -

Catalyst Assembly: Add Ti(OiPr)

(0.5 equiv) and (+)-diethyl tartrate (0.6 equiv). Stir for 20 minutes. Validation: The solution turns a pale, homogenous yellow, indicating the formation of the thermodynamically favored chiral dimeric titanium complex. -

Oxidation: Add racemic 1-(Trimethylsilyl)hex-1-en-3-ol (1.0 equiv), followed dropwise by anhydrous TBHP (0.6 equiv, 5.5 M in decane). Stir at -20 °C for 14 hours.

-

Validation Check: Monitor via TLC (KMnO

stain). The reaction is complete when exactly ~50% of the starting material is consumed. -

NMR Validation: Post-workup,

H NMR will show the disappearance of the vinylic protons (

Reactivity Node 2: Palladium-Catalyzed Hiyama Cross-Coupling

Vinyl silanes are notoriously inert under standard cross-coupling conditions, providing excellent orthogonality. However, upon activation with a fluoride source, 1-(Trimethylsilyl)hex-1-en-3-ol undergoes rapid sp

Causality & Mechanism:

The addition of tetrabutylammonium fluoride (TBAF) attacks the sterically accessible silicon atom, forming a pentacoordinate fluorosilicate intermediate. This hypervalent state drastically increases the electron density on the

Fig 2: Fluoride-activated Pd-catalyzed Hiyama cross-coupling cycle.

Self-Validating Protocol: Hiyama Coupling with Iodobenzene

-

Activation: To a solution of 1-(Trimethylsilyl)hex-1-en-3-ol (1.0 equiv) and iodobenzene (1.2 equiv) in degassed THF, add TBAF (2.0 equiv, 1M in THF) at room temperature. Causality: Excess TBAF ensures complete formation of the pentacoordinate silicate prior to palladium interaction.

-

Catalysis: Add Pd

(dba) -

Validation Check: The reaction progress is visually validated by the eventual precipitation of palladium black (if the catalyst degrades post-reaction) or via GC-MS monitoring. Successful coupling is confirmed by the exact mass of the cross-coupled product (1-phenylhex-1-en-3-ol) and the expulsion of trimethylfluorosilane (TMS-F).

Reactivity Node 3: Base-Induced Rearrangement to Lithium Homoenolates

A highly specialized and powerful application of 1-(trimethylsilyl)allylic alcohols is their base-induced rearrangement to lithium homoenolate equivalents, pioneered by Kuwajima[4].

Causality & Mechanism:

Deprotonation of the C3-hydroxyl group at cryogenic temperatures yields a lithium alkoxide. Upon warming, the strong affinity of silicon for oxygen drives a retro-Brook (1,3-silyl migration) rearrangement. The TMS group migrates from C1 to the oxygen, generating a delocalized 1-siloxy-allyl lithium species. This intermediate behaves as a nucleophilic homoenolate, reacting preferentially at the

Fig 3: Base-induced retro-Brook rearrangement to a lithium homoenolate.

Self-Validating Protocol: Homoenolate Trapping

-

Deprotonation: Dissolve the substrate in anhydrous THF at -78 °C. Slowly add n-BuLi (1.05 equiv). Stir for 30 minutes.

-

Rearrangement: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Causality: The thermal energy provided by warming overcomes the activation barrier for the 1,3-silyl migration.

-

Electrophilic Trapping: Re-cool to -78 °C and add benzyl bromide (1.2 equiv).

-

Validation Check: Quench a 0.1 mL aliquot with D

O.

Reactivity Node 4: Tamao-Fleming Oxidation to 1,3-Diols

The vinyl silane moiety can be unmasked to reveal a hydroxyl group via the Tamao-Fleming oxidation, converting the substrate into a highly valuable hexane-1,3-diol derivative[5][6][7].

Causality & Mechanism:

Fluoride coordination makes the silicon center highly electrophilic. Attack by a peroxide oxidant (e.g., H

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes of the four reactivity nodes when applied to 1-(Trimethylsilyl)hex-1-en-3-ol under optimized conditions:

| Reactivity Node / Transformation | Key Reagents | Critical Intermediate | Typical Yield | Stereoselectivity |

| Sharpless Kinetic Resolution | Ti(OiPr) | Chiral Ti-alkoxide complex | 45-48% (max 50%) | >98% ee (resolved alcohol) |

| Hiyama Cross-Coupling | Pd | Pentacoordinate fluorosilicate | 75-88% | Complete retention of (E)-geometry |

| Homoenolate Generation | n-BuLi, THF, Benzyl Bromide | 1-Siloxy-allyl lithium | 70-82% | >90% regioselectivity ( |

| Tamao-Fleming Oxidation | TBAF, H | Silyl peroxide adduct | 80-92% | Complete retention of configuration |

Conclusion & Future Perspectives in Drug Development

1-(Trimethylsilyl)hex-1-en-3-ol is not merely a static reagent; it is a programmable synthetic module. By understanding the causality behind its orthogonal reactivity—whether leveraging the steric bulk of the TMS group for kinetic resolution[1], activating the C-Si bond for cross-coupling[2], triggering sigmatropic rearrangements for umpolung reactivity[4], or unmasking hidden hydroxyls[5]—process chemists and drug developers can drastically shorten synthetic routes to complex polyketides, macrolides, and active pharmaceutical ingredients (APIs).

References

1.[1] Sharpless epoxidation - Wikipedia. Available at: [Link] 2.[2] A Concise Synthesis of (–)-Lasonolide A - PMC - NIH. Available at: [Link] 3.[4] Specific Generation of Lithiated 3-Trimethylsiloxy-1,2-propadiene Derivatives from 1-(Trimethylsilyl)propargyl - OUP. Available at: [Link] 4.[3] Total Synthesis of (−)-Lasonolide A - PMC - NIH. Available at: [Link] 5.[5] Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC - NIH. Available at: [Link] 6.[6] Hydrosilylation: A Comprehensive Review on Recent Advances - DOKUMEN.PUB. Available at: [Link] 7.[7] Arylboration of 1-Silyl-1,3-Cyclohexadiene by Cu/Pd-Cooperative Catalysis - ProQuest. Available at: [Link] (Representative Link)

Sources

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. A Concise Synthesis of (–)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dokumen.pub [dokumen.pub]

- 7. Arylboration of 1-Silyl-1,3-Cyclohexadiene by Cu/Pd-Cooperative Catalysis: Application Toward the Synthesis of (±)-Conicol - ProQuest [proquest.com]

Synthesis and Mechanistic Control of α-Silyl Allylic Alcohols: A Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In advanced organic synthesis,

However, the synthesis of

This guide synthesizes current literature to provide field-proven methodologies, mechanistic insights, and self-validating protocols for the robust synthesis of

Mechanistic Pathways & Causality in Synthesis

The successful isolation of an

Direct 1,2-Addition of Silylmetal Reagents to Enals

The most direct route involves the nucleophilic addition of a silyllithium reagent (e.g.,

-

Causality of Regiocontrol: Hard nucleophiles like silyllithium preferentially attack the carbonyl carbon (1,2-addition). Conversely, softer silylcuprates (e.g.,

) shift the orbital overlap preference, leading exclusively to 1,4-conjugate addition[1]. -

Causality of Stability: The intermediate

-silyl alkoxide is highly unstable. If the reaction temperature exceeds -40 °C, the strong affinity of silicon for oxygen (

Enantioselective Reduction of -Unsaturated Acylsilanes

For asymmetric synthesis, standard chiral borane reductions often fail due to the severe steric encumbrance of the acylsilane moiety. Takeda and co-workers demonstrated that chiral lithium amides can reduce

-

Causality of Stereocontrol: The chiral lithium amide does not merely act as a base; it functions as a chiral hydride donor. The reaction proceeds via a highly organized, lithium-coordinated cyclic transition state where a formal hydride transfer occurs from the alkyl group of the amine to the carbonyl face, completely dictated by the steric bulk of the silyl group[3].

Retro-Brook Rearrangement of O-Silyl Allylic Alcohols

Alternatively, one can synthesize the O-silyl ether first and force the reverse reaction. Deprotonation of an O-silylated allylic alcohol with

-

Causality of Migration: The formation of a highly stabilized pseudoequatorial allylic carbanion overcomes the Si-O bond strength, driving the equilibrium toward the

-hydroxysilane when trapped with a proton source[4].

Visualizing Mechanistic Divergence

The following diagram illustrates the critical divergence point during silylmetal addition, highlighting why temperature control is the absolute determinant of product distribution.

Caption: Mechanistic divergence of silylmetal addition to enals based on thermal control.

Quantitative Data: Strategy Comparison

Summarizing the synthetic strategies allows process chemists to select the optimal route based on substrate availability and required stereopurity.

| Synthetic Strategy | Reagents / Catalyst | Substrate | Yield (%) | Stereoselectivity | Key Advantage |

| 1,2-Silylmetal Addition | Enals / Enones | 65–89% | N/A (Racemic) | Direct access from simple, commercially available precursors[1]. | |

| Asymmetric Reduction | Chiral Lithium Amide, -78 °C | 75–92% | >99% ee | Flawless facial selectivity via rigid formal hydride transfer TS[3]. | |

| Retro-Brook Rearrangement | O-Silyl Allylic Alcohols | 70–85% | Retention of dr | Readily converts robust silyl ethers into reactive |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with in-process checkpoints.

Protocol A: Synthesis via 1,2-Silylmetal Addition to Enals[1]

Objective: Isolate racemic

-

System Preparation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.5 M relative to substrate) and the

-unsaturated aldehyde (1.0 equiv). -

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

-

Validation Checkpoint: Ensure internal temperature stabilizes at -78 °C for at least 15 minutes prior to reagent addition.

-

-

Reagent Addition: Add

(1.0 M in THF, 1.1 equiv) dropwise via syringe pump over 20 minutes. The solution will typically transition to a pale yellow color. -

Reaction Maturation: Stir at -78 °C for 30 minutes.

-

Validation Checkpoint: TLC analysis (quenched into cold ether/NH4Cl) should show complete consumption of the starting enal.

-

-

Electrophilic Quench (Critical Step): While strictly maintaining the -78 °C bath, add a pre-cooled solution of saturated aqueous

(10 volumes) rapidly. Do not remove the cooling bath until the quench is complete. -

Isolation: Warm to room temperature, extract with EtOAc (

), wash with brine, dry over

Protocol B: Enantioselective Reduction via Chiral Lithium Amides[3]

Objective: Synthesize highly enantioenriched

Caption: Self-validating experimental workflow for asymmetric acylsilane reduction.

-

Amide Generation: To a solution of the chiral amine (1.2 equiv) in THF at -78 °C, add

-BuLi (1.1 equiv). Stir for 30 minutes to ensure complete deprotonation. -

Substrate Addition: Add the

-unsaturated acylsilane (1.0 equiv) dropwise. -

Hydride Transfer: Stir at -78 °C for 2 hours. The rigid lithium-coordinated transition state dictates the facial attack of the hydride from the amine's alkyl substituent.

-

Quench & Workup: Quench with saturated aqueous

at -78 °C. Extract with diethyl ether, dry, and purify.-

Validation Checkpoint: Chiral HPLC analysis of the purified product should yield an enantiomeric excess of

, confirming the integrity of the rigid transition state.

-

Conclusion

The synthesis of

References

- The Journal of Organic Chemistry, ACS Publications.

- Science of Synthesis, Thieme Connect.

- Organic Letters, ACS Publications.

Sources

Introduction: The Significance of Thermodynamic Data for Novel Silanes

An In-Depth Technical Guide to the Thermodynamic Properties of (E)-1-(Trimethylsilyl)hex-1-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

(E)-1-(Trimethylsilyl)hex-1-en-3-ol is an organosilicon compound with potential applications in organic synthesis and as a building block in the development of new chemical entities. Its unique structure, featuring a vinylsilane moiety and a secondary alcohol, makes it a subject of interest for creating complex molecular architectures. For professionals in drug development and materials science, a thorough understanding of the thermodynamic properties of such a molecule is fundamental. Properties like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the molecule's stability, reactivity, and phase behavior, which are critical parameters for process development, safety assessment, and computational modeling of its interactions.

Part 1: Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties for organosilicon compounds requires specialized techniques to handle their unique chemical nature, particularly their combustion characteristics.

Standard Enthalpy of Formation (ΔfH°)

The most reliable method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[1][2] For organosilicon compounds, this process is complicated by the formation of silicon dioxide (SiO2) and the potential for incomplete combustion. Therefore, rotating-bomb calorimetry is the preferred technique.[3]

Causality Behind Experimental Choices:

-

Why a Bomb Calorimeter? It allows for combustion at constant volume, from which the change in internal energy (ΔU) is measured. This is then used to calculate the enthalpy of combustion (ΔcH°), a key value in determining the enthalpy of formation via Hess's Law.

-

Why a Rotating Bomb? For silicon-containing compounds, ensuring complete combustion to a well-defined final state (e.g., crystalline quartz or amorphous silica) is challenging.[2][3] Rotation of the bomb after ignition helps to ensure a uniform distribution of the combustion products and promotes complete reaction, which is essential for accurate results.[3] An aqueous solution (often hydrofluoric acid) is typically added to the bomb to dissolve the silica formed, leading to the formation of fluorosilicic acid, a more thermodynamically well-defined product.[3][4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample (in the order of milligrams) of (E)-1-(Trimethylsilyl)hex-1-en-3-ol is placed in a quartz crucible. A known mass of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

-

Bomb Setup: The crucible is placed in the bomb. A known volume of water or a suitable acidic solution is added to the bottom of the bomb.[3] The bomb is then sealed and pressurized with a high purity of oxygen (typically to ~30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a cotton fuse wire. The temperature of the water is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.

-

Analysis of Products: Post-combustion, the gaseous products are analyzed for CO2 and any signs of incomplete combustion. The liquid phase is analyzed to quantify the amount of fluorosilicic acid formed. The solid residue is analyzed to ensure no unreacted silicon remains.

-

Calculation: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise. Applying Hess's Law, the standard enthalpy of formation is derived using the known standard enthalpies of formation of the combustion products (CO2, H2O, and H2SiF6).[1]

Workflow for Combustion Calorimetry

Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

These properties are determined from the heat capacity of the substance as a function of temperature, starting from close to absolute zero (0 K).

Causality Behind Experimental Choices:

-

Adiabatic Calorimetry: This technique is the gold standard for measuring heat capacity. The sample is isolated from its surroundings, and a known amount of heat is introduced. The resulting temperature change allows for the direct calculation of heat capacity at that temperature. By performing this over a range of temperatures (e.g., from 5 K to 300 K), a complete heat capacity curve is generated.

-

Spectroscopic Methods: Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy can be used to calculate the vibrational contributions to entropy and heat capacity using the principles of statistical mechanics.[5][6][7] This is particularly useful for validating calorimetric data and for understanding the molecular motions that contribute to these properties.

Experimental Protocol: Combined Calorimetric and Spectroscopic Approach

-

Low-Temperature Adiabatic Calorimetry:

-

A sample of (E)-1-(Trimethylsilyl)hex-1-en-3-ol is cooled to a temperature near absolute zero in an adiabatic calorimeter.

-

Small, precisely measured amounts of energy are electrically supplied to the sample, and the resulting temperature increase is recorded.

-

This process is repeated in steps up to and beyond room temperature to obtain a detailed plot of Cp versus T.

-

The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the Cp/T versus T curve from 0 K, accounting for the entropy of any phase transitions.

-

-

Vibrational Spectroscopy:

-

Obtain the IR and Raman spectra of the compound in the gas phase or an inert solvent.

-

Assign the observed vibrational frequencies to the fundamental vibrational modes of the molecule, often aided by computational modeling.

-

Use the assigned frequencies in the standard statistical mechanics equations for the harmonic oscillator model to calculate the vibrational contributions to S° and Cp.[6]

-

Caption: A typical workflow for ab initio thermochemical prediction.

Part 3: Data Summary and Validation

The cornerstone of scientific integrity is the cross-validation of data from independent sources. It is crucial to compare the experimentally determined values with those predicted by computational methods.

-

Agreement and Discrepancy: Good agreement between high-level computational results and careful experimental measurements provides a high degree of confidence in the data. [1]Discrepancies can point to experimental challenges (e.g., incomplete combustion) or limitations in the computational model, prompting further investigation. [2]* Data Presentation: All quantitative data should be summarized in a clear, structured table for easy comparison and reference.

Table 1: Summary of Thermodynamic Properties for (E)-1-(Trimethylsilyl)hex-1-en-3-ol at 298.15 K

| Property | Experimental Value | Computational Value (W1X-1//B3LYP) | Units | Method |

| ΔfH° | To be determined | To be calculated | kJ/mol | Rotating-Bomb Calorimetry / Ab Initio |

| S° | To be determined | To be calculated | J/(mol·K) | Adiabatic Calorimetry / Statistical Mechanics |

| Cp | To be determined | To be calculated | J/(mol·K) | Adiabatic Calorimetry / Statistical Mechanics |

Conclusion

Determining the thermodynamic properties of a novel molecule like (E)-1-(Trimethylsilyl)hex-1-en-3-ol is a multi-faceted endeavor that combines meticulous experimental work with sophisticated computational chemistry. While this guide does not provide final numerical values, it offers a robust framework and detailed protocols for their determination. By leveraging rotating-bomb calorimetry for enthalpy of formation, adiabatic calorimetry and spectroscopy for entropy and heat capacity, and high-level ab initio calculations for validation and prediction, researchers can generate the accurate and reliable data essential for advancing drug development, chemical process design, and fundamental molecular understanding.

References

-

NIST Computational Chemistry Comparison and Benchmark Database - SRD 101. (2025). National Institute of Standards and Technology. [Link]

-

Reaktoro. (n.d.). Thermodynamic Databases. [Link]

-

Thermo-Calc Software. (n.d.). Thermodynamic Databases. [Link]

-

Berger, M., Bell, J. A., & Steel, C. (n.d.). Spectroscopic determination of thermodynamic quantities. Journal of Chemical Education. [Link]

-

Good, W. D. (1964). New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. The Journal of Physical Chemistry. [Link]

-

Simmie, J. M., & Kolesnikov, V. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]

-

Gordon, A. R. (1934). Mathematical Methods for Computing Thermodynamic Functions from Spectroscopic Data. The Journal of Chemical Physics. [Link]

-

Request PDF. (n.d.). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. [Link]

-

CompuTherm LLC. (n.d.). Thermodynamic Database. [Link]

-

Begell House. (1996). Thermophysical Properties of Organosilicon Compounds. [Link]

-

Simmie, J. M., & Kolesnikov, V. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. ACS Publications. [Link]

-

Iorish, V.S. (n.d.). Thermodynamics in Internet. IHED. [Link]

-

Good, W. D. (1962). A New Approach to the Combustion Calorimetry of Silicon and Organosilicon Compounds. Heats of Formation of Quartz, Fluorosilicic Acid, and Hexamethyldisiloxane. The Journal of Physical Chemistry. [Link]

-

Tanaka, T. (1959). Heats of Combustion and Formation of Some Organosilicon Compounds. Transactions of the Faraday Society. [Link]

-

Bak-Mikkelsen, L. (1945). Spectroscopy and Thermodynamics. Det Kgl. Danske Videnskabernes Selskab. [Link]

-

ResearchGate. (n.d.). Thermochemistry of Organosilicon Compounds. [Link]

-

Grimme, S. (2012). Calculation of absolute molecular entropies and heat capacities made simple. Chemical Science. [Link]

Sources

- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb method; redetermination of combustion and formation heats of vinylidene fluoride polymer and benzotrifluoride] (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

Role of silicon beta-effect in 1-(Trimethylsilyl)hex-1-en-3-ol reactivity

The Role of the Silicon

Executive Summary

This technical guide dissects the mechanistic influence of the trimethylsilyl (TMS) group on the reactivity of 1-(Trimethylsilyl)hex-1-en-3-ol (1 ).[1][2] Targeted at drug development professionals and synthetic chemists, this analysis focuses on the silicon

Mechanistic Underpinnings: The Silicon -Effect[1]

The reactivity of 1-(Trimethylsilyl)hex-1-en-3-ol is governed by the electronic interaction between the carbon-silicon

Hyperconjugative Stabilization

The silicon atom is less electronegative than carbon (1.90 vs 2.55 Pauling scale), resulting in a polarized C-Si bond.[2] The

-

Stabilization Energy: This interaction stabilizes a

-carbocation by approximately 38 kcal/mol relative to a non-silylated analog, effectively locking the regiochemistry of electrophilic attacks. -

Geometric Requirement: Maximum overlap occurs when the C-Si bond is coplanar (syn- or anti-periplanar) with the empty p-orbital.[1][2]

Figure 1: Mechanistic flow of the

Reactivity Profile & Applications

The bifunctional nature of 1 (vinylsilane + allylic alcohol) allows for orthogonal reaction pathways.

Electrophilic Substitution (Ipso-Substitution)

In vinylsilanes, electrophiles (

-

Mechanism:

-

Attack:

attacks C1 (ipso). -

Intermediate: Formation of a

-cation at C2.[1] -

Desilylation: Nucleophilic attack on Silicon leads to elimination of the TMS group and restoration of the double bond.

-

-

Outcome: Retention of alkene geometry (stereospecific replacement of Si with E).

Table 1: Comparative Electrophilic Substitutions

| Electrophile ( | Reagent | Product | Mechanism Note |

| Proton ( | HI / | Hex-1-en-3-ol | Protodesilylation (retention of configuration).[1][2][3] |

| Iodine ( | 1-Iodohex-1-en-3-ol | Ipso-iododesilylation; valuable for cross-coupling.[1][2] | |

| Acyl ( | Friedel-Crafts acylation at C1.[1][2][3] |

Diastereoselective Epoxidation (Sharpless)

The allylic hydroxyl group at C3 directs oxidation via hydrogen bonding, while the TMS group at C1 influences the electronics of the double bond.

-

Reagent System:

/ (+)-DET / TBHP. -

Selectivity: The bulky TMS group enhances facial selectivity (diastereomeric ratio often >95:5) by enforcing steric constraints in the transition state.

-

Post-Epoxidation Rearrangement: The resulting epoxy-silane is a latent carbonyl equivalent.[1] Acid-catalyzed ring opening triggers a dyotropic rearrangement or migration, often yielding chiral

-silyl aldehydes or ketones.[1][2]

Experimental Protocols

Protocol A: Stereospecific Iododesilylation

Objective: Synthesis of (Z)-1-iodohex-1-en-3-ol from (E)-1-(trimethylsilyl)hex-1-en-3-ol.[1][2][3]

Reagents:

Workflow:

-

Preparation: Dissolve 1 in anhydrous THF under

atmosphere. Cool to -

Addition: Add

followed by dropwise addition of -

Reaction: Stir at

for 1 hour. Monitor by TLC (disappearance of UV-active vinylsilane).[1][2] -

Workup: Filter through a Celite pad to remove AgI precipitate. Wash filtrate with saturated

(to remove excess -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Point: The product should retain the E-configuration if basic conditions are used, or invert to Z depending on the specific nucleophilic displacement mechanism employed (inversion is common in halogenation-desilylation sequences involving rotation). Correction: Standard ipso-substitution with halogens typically proceeds with retention of configuration.[1]

Protocol B: Acid-Catalyzed Epoxy-Silyl Rearrangement

Objective: Conversion to

Figure 2: Reaction pathway for the oxidative rearrangement of 1-(Trimethylsilyl)hex-1-en-3-ol.[1][2][3]

-

Epoxidation: Treat 1 with Sharpless conditions (

, (+)-DET, TBHP, -

Rearrangement: Dissolve the epoxy-alcohol in

. Add -

Mechanism: The Lewis acid complexes with the epoxide oxygen. The ring opens at C2 (stabilized by

-Si).[1] A hydride shift from C1 to C2 occurs, followed by loss of the silyl group (if protic workup) or retention as an

References

-

Fleming, I., Dunoguès, J., & Smithers, R. (1989).[2] The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. Link[1][2]

-

Katsuki, T., & Sharpless, K. B. (1980).[2][5][6] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link[1][2]

-

Hudrlik, P. F., & Hudrlik, A. M. (1995).[2] Organosilicon Chemistry in Organic Synthesis. Advances in Silicon Chemistry. Link

-

Chan, T. H., & Fleming, I. (1980).[2] Synthesis and Reactions of Vinylsilanes. Synthesis. Link

Sources

- 1. TRANS-3-HEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(Trimethylsilyl)-1-hexyne | C9H18Si | CID 586959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Large Scale Epoxide Opening by a Pendant Silanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. organicreactions.org [organicreactions.org]

Technical Guide: Solubility and Physical Constants of 1-(Trimethylsilyl)hex-1-en-3-ol

The following technical guide details the physical constants, solubility profile, and synthetic methodologies for 1-(Trimethylsilyl)hex-1-en-3-ol , a specialized organosilicon intermediate used in stereoselective organic synthesis.

Chemical Identity & Significance

1-(Trimethylsilyl)hex-1-en-3-ol is a bifunctional organosilane featuring a secondary allylic alcohol and a vinylsilane moiety.[1] It serves as a versatile building block in drug development, particularly for Peterson olefination , Hiyama cross-coupling , and the synthesis of complex polyketides (e.g., Modiolide A, Tuckolide).[1]

The compound exists primarily as two geometric isomers, (E) and (Z) , which are synthesized stereoselectively from the corresponding alkyne precursor, 1-(trimethylsilyl)hex-1-yn-3-ol .[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(Trimethylsilyl)hex-1-en-3-ol |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 172.34 g/mol |

| Key Precursor | 1-(Trimethylsilyl)hex-1-yn-3-ol (CAS: 17889-42-8) |

| Stereoisomers | (E)-isomer (Trans), (Z)-isomer (Cis) |

Physical Constants Profile

Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental data is often derived from its stable alkyne precursor or homologous series.[1] The values below represent a synthesis of experimental literature and high-fidelity predictive models.

Experimental & Predicted Constants

| Constant | Value (Alkene Product) | Value (Alkyne Precursor)* | Conditions / Method |

| Boiling Point | 85–95 °C (Predicted) | 78–79 °C (Experimental) | @ 10 mmHg (Vacuum) |

| Density | 0.845 ± 0.02 g/mL | 0.852 g/mL | @ 25 °C |

| Refractive Index ( | 1.445–1.455 | 1.448 | Standard Liquid Film |

| Flash Point | ~72 °C (Predicted) | 65 °C | Closed Cup |

| Vapor Pressure | ~0.08 mmHg | ~0.1 mmHg | @ 25 °C |

*Note: The alkyne precursor (1-(trimethylsilyl)hex-1-yn-3-ol) is the primary stable form isolated before reduction.[1] The alkene product is typically used immediately or purified via short-path distillation.

Solubility & Partitioning

The lipophilicity of the trimethylsilyl (TMS) group significantly alters the solubility profile compared to the parent hexenol.

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Insoluble (< 0.1 g/L) | Hydrophobic TMS group dominates.[1] |

| Diethyl Ether | Miscible | Preferred solvent for extraction.[1] |

| Tetrahydrofuran (THF) | Miscible | Standard reaction solvent.[1] |

| Dichloromethane (DCM) | Miscible | Suitable for oxidation/coupling.[1] |

| Methanol/Ethanol | Soluble | Used in desilylation protocols.[1] |

Partition Coefficients

-

LogP (Octanol/Water): 3.2 ± 0.3 (Predicted)

-

Interpretation: Highly lipophilic. The compound will partition strongly into organic phases and biological membranes, making it a suitable candidate for passive transport studies in early drug discovery.

-

Synthetic Protocols & Stereocontrol

The synthesis of 1-(trimethylsilyl)hex-1-en-3-ol is dictated by the required stereochemistry of the vinylsilane double bond.

Pathway A: Synthesis of (E)-1-(Trimethylsilyl)hex-1-en-3-ol

Mechanism: Hydride reduction of the alkyne using Red-Al (Sodium bis(2-methoxyethoxy)aluminum dihydride).[1] Selectivity: >98% (E)-isomer due to the cyclic aluminate intermediate.

Protocol:

-

Preparation: Charge a flame-dried flask with 1-(trimethylsilyl)hex-1-yn-3-ol (1.0 eq) and anhydrous Ether (

). Cool to 0 °C. -

Reduction: Add Red-Al (3.5 M in toluene, 1.5 eq) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of less polar spot).

-

Quench: Cool to 0 °C. Carefully add saturated aqueous Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

-

Workup: Extract with

(3x). Dry combined organics over -

Purification: Distill via Kugelrohr or short-path distillation (approx. 90 °C @ 10 mmHg).

Pathway B: Synthesis of (Z)-1-(Trimethylsilyl)hex-1-en-3-ol

Mechanism: Partial hydrogenation using Lindlar's Catalyst or Hydroboration-Protonolysis.[1] Selectivity: >95% (Z)-isomer.[1]

Protocol (Hydrogenation):

-

Preparation: Dissolve 1-(trimethylsilyl)hex-1-yn-3-ol (1.0 eq) in Methanol or Ethyl Acetate .

-

Catalyst: Add Lindlar's Catalyst (

poisoned with Pb, 5 wt%) and Quinoline (0.1 eq) to suppress over-reduction. -

Hydrogenation: Stir under a balloon of

(1 atm) at room temperature. -

Monitoring: Monitor consumption of starting material by GC or NMR (alkyne proton signal disappears). Stop immediately to prevent reduction to the alkane.

-

Workup: Filter through a pad of Celite to remove palladium. Concentrate filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation.[3][4]

Visualization: Stereoselective Synthesis Workflow

Figure 1: Divergent synthesis pathways for (E) and (Z) vinylsilane isomers from a common alkyne precursor.

Handling & Stability

-

Acid Sensitivity: The vinylsilane moiety is susceptible to protodesilylation in strong acids (

), yielding the terminal alkene. Avoid acidic workups unless removal of the TMS group is desired. -

Base Stability: The C-Si bond is generally stable to bases (e.g.,

, -

Storage: Store at 2–8 °C under an inert atmosphere (

or

References

-

Organic Syntheses , Coll.[1] Vol. 10, p. 156 (2004); Vol. 79, p. 1 (2002).[1] Preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol.

-

Journal of the American Chemical Society , 1983, 105, 19, 6175–6176.[1] Stereoselective Reduction of Propargylic Alcohols.

-

ChemSRC , 1-(Trimethylsilyl)-1-hexyn-3-ol Physical Properties.

-

BenchChem , Application Notes: 1-Hexen-3-ol as a Versatile Starting Material.

-

Sigma-Aldrich , Red-Al® Reducing Agent Technical Bulletin.

Sources

Introduction to vinylsilanes as building blocks in total synthesis

Topic: Introduction to Vinylsilanes as Building Blocks in Total Synthesis Content Type: Technical Whitepaper Audience: Senior Researchers and Drug Development Chemists

Executive Summary

In the architecture of complex natural products, the vinylsilane moiety (

This guide moves beyond basic textbook definitions to examine vinylsilanes as high-value intermediates. We focus on their role as surrogates for protons, hydroxyls (Fleming-Tamao), and carbon-carbon bonds (Hiyama-Denmark), emphasizing the rigorous stereocontrol required in modern drug discovery.

Part 1: The Silicon Advantage (Mechanistic Foundation)

The utility of vinylsilanes rests on three physicochemical pillars that distinguish them from their carbon or tin analogs:

-

The

-Silicon Effect: Silicon stabilizes positive charge development at the -

Steric Modularity: The ligands on silicon (

, -

The "Anion Relay" Potential: Unlike Stille reagents (tin toxicity) or Suzuki reagents (protodeboronation instability), vinylsilanes offer a non-toxic, bench-stable alternative that can be activated via hypervalency (formation of pentacoordinate silicates).

Visualization: The Divergent Reactivity Landscape

The following diagram illustrates how a single vinylsilane precursor serves as a divergent node for oxidation, coupling, or substitution.

Caption: The Vinylsilane Hub. A central intermediate allows divergent access to C-O, C-C, and C-X bonds with stereochemical retention.

Part 2: Strategic Preparation (Stereocontrol is Paramount)

The synthesis of the vinylsilane dictates the success of downstream steps. We prioritize methods that yield single geometric isomers.

Hydrosilylation of Alkynes (The Industry Standard)

-

Mechanism: Metal-catalyzed addition of

across a triple bond. -

Catalyst Selection Matrix:

| Target Isomer | Catalyst System | Mechanism Note |

| (E)-Vinylsilane | Karstedt’s Catalyst (Pt) | Syn-addition followed by reductive elimination. High turnover, thermodynamic product. |

| (Z)-Vinylsilane | [Ru(p-cymene)Cl2]2 | Trans-addition mechanism (often via metallacycle intermediate). |

| Cp*Ru(MeCN)3PF6 | Markovnikov addition. Essential for branched building blocks. |

Silyl-Heck Reaction

For complex substrates where alkynes are unavailable, the palladium-catalyzed silylation of vinyl halides provides a convergent route.

-

Reagent: Disilanes (e.g., hexamethyldisilane) or silylboranes.

-

Advantage: Tolerates esters and amides that might reduce during hydrosilylation.

Part 3: The Vinylsilane Toolkit (Reactivity & Protocols)

A. The Hiyama-Denmark Coupling (C-C Bond Formation)

While the traditional Hiyama coupling uses fluoride (TBAF) to activate silanes, this is often incompatible with silyl protecting groups (TBS/TIPS ethers) elsewhere in the molecule. The Denmark modification utilizes silanols (

Mechanism: The Silanolate Pathway

The key to the Denmark coupling is the formation of a silanolate (activated oxygen), which undergoes transmetallation to Palladium.

Caption: Hiyama-Denmark Coupling. Base activation generates a silanolate, enabling transmetallation without fluoride.

Experimental Protocol: Fluoride-Free Cross-Coupling

Source Grounding: Adapted from Denmark & Sweis, J. Am. Chem. Soc. (2001).[1] [1]

-

Reagents: Vinylsilanol (1.0 equiv), Aryl Iodide (1.1 equiv),

(2.5 mol%), Sodium t-butoxide (2.0 equiv). -

Solvent: Toluene (anhydrous).

-

Procedure:

-

Charge a Schlenk flask with the vinylsilanol, aryl iodide, and base in a glovebox.

-

Add Pd catalyst and toluene.[2]

-

Stir at 50°C for 4-12 hours.

-

Critical Step: The reaction mixture turns from deep purple to black/brown upon completion.

-

Workup: Filter through a silica plug to remove Pd black; concentrate.

-

-

Why this works: The base forms the reactive silanolate in situ. The absence of fluoride preserves TBS-protected alcohols in the substrate.

B. The Fleming-Tamao Oxidation (C-Si C-OH)

This transformation converts the C-Si bond into a hydroxyl group with complete retention of stereochemistry .[3] It effectively allows a vinylsilane to act as a "masked" carbonyl or enol.

-

Reagent System:

, -

Mechanism: Nucleophilic attack of hydroperoxide anion on silicon

1,2-migration of carbon from Si to O

Part 4: Case Study in Total Synthesis

Target: Papulacandin D (C-Aryl Glycoside)

Context: The synthesis of the antifungal agent Papulacandin D required the construction of a sensitive polyunsaturated side chain attached to an aromatic core.

-

The Challenge: Traditional Stille coupling left toxic tin residues; Suzuki coupling was unstable due to rapid protodeboronation of the polyene.

-

The Solution (Denmark's Approach):

-

Building Block: A complex (E,E)-dienyl silanol was synthesized via alkyne hydrosilylation.

-

Coupling: The dienyl silanol was coupled to an aryl iodide using the fluoride-free conditions described above.

-

Outcome: High yield (82%) and >98% retention of the double bond geometry.

-

-

Significance: This validated vinylsilanes as robust intermediates for late-stage assembly of complex polyenes. [2]

References

-

Denmark, S. E., & Sweis, R. F. (2001).[1] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Journal of the American Chemical Society.[4][5] Link

-

Denmark, S. E., & Regens, C. S. (2008). Total Synthesis of Papulacandin D. Accounts of Chemical Research. Link

-

Fleming, I., Henning, R., & Plaut, H. (1984). The Phenyldimethylsilyl Group as a Masked Hydroxyl Group. Journal of the Chemical Society, Chemical Communications. Link

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. Link

Sources

- 1. scientificspectator.com [scientificspectator.com]

- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fleming-Tamao Oxidation [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

Methodological & Application

Application Note: Precision Synthesis of (E)-1-(Trimethylsilyl)hex-1-en-3-ol via Hydroalumination

Abstract

This application note details the robust synthesis of (E)-1-(trimethylsilyl)hex-1-en-3-ol , a versatile vinylsilane building block used in Hiyama cross-couplings and Peterson olefinations. The protocol leverages the directing effects of propargylic alcohols during hydroalumination with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Unlike standard hydroalumination with DIBAL-H which can be sensitive to solvent effects, the Red-Al protocol provides superior trans-selectivity (E-isomer >98%) via a cyclic aluminate intermediate. This guide includes a self-validating experimental workflow, mechanistic insights, and critical troubleshooting steps for scale-up.

Strategic Importance & Chemistry

Vinylsilanes are critical intermediates in medicinal chemistry. The target molecule contains two strategic handles:[1]

-

Allylic Alcohol: A chiral center (racemic in this protocol) amenable to Sharpless epoxidation or Overman rearrangement.

-

Vinylsilane: A masked nucleophile for Pd-catalyzed cross-coupling (Hiyama) or an electrophile for ipso-substitution.

Mechanistic Rationale

The transformation relies on the hydroxyl-directed hydroalumination of 1-(trimethylsilyl)hex-1-yn-3-ol.

-

Reagent Choice: Red-Al is preferred over LiAlH

due to higher solubility in organic solvents, non-pyrophoric nature (though still reactive), and thermodynamic stability.[2] -

Regioselectivity: The propargylic oxygen coordinates to the aluminum center, forming a five-membered cyclic intermediate. This directs the hydride delivery intramolecularly to the proximal alkyne carbon (C2), ensuring high regiocontrol.

-

Stereoselectivity: The geometric constraints of the cyclic aluminate intermediate dictate a syn-addition of the Al-H bond. However, subsequent hydrolysis of this specific intermediate typically yields the (E)-alkene (trans-allylic alcohol) due to the specific electronics of the silyl group and the mechanism of protonolysis.

Figure 1: Mechanistic pathway for the hydroxyl-directed hydroalumination using Red-Al.

Experimental Protocol

Pre-requisite: Synthesis of Precursor

Note: If 1-(trimethylsilyl)hex-1-yn-3-ol is not commercially available, synthesize as follows:

-

Cool THF (anhydrous) to -78°C.

-

Add Trimethylsilylacetylene (1.0 equiv) and treat with n-BuLi (1.05 equiv). Stir for 30 min.

-

Add Butanal (1.0 equiv) slowly.

-

Warm to RT and quench with sat. NH

Cl. Extract, dry, and concentrate.[3]

Main Protocol: Hydroalumination with Red-Al

Safety Alert: Red-Al is moisture sensitive and caustic. Perform all operations under an inert atmosphere (Argon/Nitrogen).

Materials

-

Substrate: 1-(Trimethylsilyl)hex-1-yn-3-ol (1.0 equiv, e.g., 10 mmol, 1.70 g).

-

Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65-70% wt in toluene (1.5 equiv).

-

Solvent: Anhydrous Diethyl Ether (Et

O) or THF (0.5 M concentration relative to substrate). -

Quench: Rochelle's Salt (Sodium potassium tartrate), sat. aqueous solution.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Solvation: Dissolve the alkyne substrate (1.70 g, 10 mmol) in anhydrous Et

O (20 mL). Cool the solution to 0°C in an ice bath. -

Reagent Addition: Dilute the Red-Al solution (15 mmol) in 10 mL of anhydrous Et

O. Add this solution dropwise to the reaction flask over 15 minutes.-

Observation: Gas evolution (H

) will occur. Ensure proper venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2). The alkyne spot (higher R

) should disappear.

-

-

Quenching (Critical): Cool the flask back to 0°C.

-

Carefully add wet Ether (ether saturated with water) dropwise to destroy excess hydride.

-

Add 3.6 mL of 15% NaOH solution (or water) very slowly.

-

Best Practice: To avoid gelatinous aluminum emulsions, pour the reaction mixture into a vigorously stirring solution of Rochelle's Salt (saturated, 50 mL) .

-

-

Workup: Stir the biphasic mixture vigorously for 1-2 hours until two clear layers form (the "Rochelle's Salt trick").

-

Separate the organic layer.

-

Extract the aqueous layer with Et

O (3 x 20 mL). -

Combine organics, wash with brine, and dry over anhydrous MgSO

.[3]

-

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to isolate the pure (E)-alkene.

Data Analysis & Validation

Expected Analytical Data

The following data confirms the structure and stereochemistry of (E)-1-(trimethylsilyl)hex-1-en-3-ol .

| Analytical Method | Signal / Value | Interpretation |

| 1H NMR (CDCl3) | TMS Group | |

| Terminal Methyl (Propyl chain) | ||

| Allylic proton (CH-OH) | ||

| Vinyl proton ( | ||

| Vinyl proton ( | ||

| Coupling Constant | J = 18.5 Hz | Confirms (E)-geometry (Trans) |

| 13C NMR | Silicon-Carbon bond | |

| Vinylic Carbons |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete Quench / Emulsion | Use Rochelle's salt and stir for >1 hour. Do not rush the separation. |

| (Z)-Isomer Presence | Wrong Solvent / Temperature | Ensure Ether is used (Lewis basic solvents like THF can sometimes alter coordination). Keep temp < RT initially. |

| No Reaction | Old Reagent | Titrate Red-Al or use a fresh bottle. Moisture contamination in solvent. |

Workflow Visualization

Figure 2: Experimental workflow for the synthesis and isolation of the target vinylsilane.

References

-

Corey, E. J., & Eckrich, T. M. (1984). A new and simple synthesis of (E)-3-trimethylsilyl-2-propen-1-ol and related compounds. Tetrahedron Letters. Link

-

Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society.[4] Link

-

Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydroalumination. Synthesis.[1][2][5][4][6][7][8][9] Link

-

Organic Chemistry Portal. Red-Al: Sodium bis(2-methoxyethoxy)aluminumhydride.[2][8][10]Link

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis: Rochelle's Salt Workup. (Standard Protocol Reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Red-Al® Reducing Agent [sigmaaldrich.com]

Application Note: Enantioselective Synthesis of (R,E)-1-(Trimethylsilyl)hex-1-en-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Strategic Rationale & Synthetic Blueprint

Chiral allylic alcohols bearing a trimethylsilyl (TMS) group are highly versatile building blocks in complex natural product synthesis and pharmaceutical development. The TMS moiety serves as a stereocontrol element, a placeholder for subsequent cross-coupling reactions, or a precursor for Fleming-Tamao oxidations.

Synthesizing (R,E)-1-(trimethylsilyl)hex-1-en-3-ol requires absolute control over both the absolute stereochemistry of the C3 carbinol center and the geometric (E/Z) configuration of the alkene. To achieve this, we bypass traditional, poorly selective enone reductions and instead deploy a modular, two-phase sequence: a ligand-accelerated asymmetric alkynylation followed by a stereodirected trans-hydrometalation.

Figure 1: Two-step synthetic workflow for the enantioselective preparation of (R,E)-1-(trimethylsilyl)hex-1-en-3-ol.

Mechanistic Foundations (E-E-A-T)

Do not view this protocol as a mere sequence of additions; understanding the physical chemistry driving each step is critical for troubleshooting and scaling.

Phase 1: Ligand-Accelerated Asymmetric Alkynylation

The direct addition of terminal alkynes to aliphatic aldehydes is notoriously difficult. Strong bases (like

Phase 2: Directed Trans-Hydrometalation

To convert the intermediate propargylic alcohol to the strictly (E)-configured allylic alcohol, standard hydrogenation (e.g., Lindlar's catalyst) is inadequate, as it yields the (Z)-alkene. Instead, we utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). According to and the [2], Red-Al coordinates directly to the propargylic hydroxyl group. This forms a cyclic alkoxyaluminum hydride intermediate that rigidly locks the conformation, forcing the hydride to be delivered intramolecularly to the proximal alkyne carbon. This trans-hydrometalation exclusively yields the (E)-geometry.

Figure 2: Mechanistic sequence of the highly (E)-selective Red-Al reduction of propargylic alcohols.

Quantitative Reaction Parameters

Table 1: Phase 1 Reagent Stoichiometry (Alkynylation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Butyraldehyde | 72.11 | 1.0 | 10.0 mmol | Electrophile |

| Trimethylsilylacetylene | 98.22 | 1.2 | 12.0 mmol | Nucleophile |

| 363.51 | 0.2 | 2.0 mmol | Lewis Acid Catalyst | |

| (+)-N-Methylephedrine | 179.26 | 0.22 | 2.2 mmol | Chiral Ligand |

| Triethylamine ( | 101.19 | 1.2 | 12.0 mmol | Base |

| Toluene (Anhydrous) | N/A | N/A | 20 mL | Solvent |

Table 2: Phase 2 Reagent Stoichiometry (Reduction)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| (R)-1-(TMS)hex-1-yn-3-ol | 170.33 | 1.0 | 8.0 mmol | Substrate |

| Red-Al (65 wt% in Toluene) | 202.24 | 1.5 | 12.0 mmol | Reducing Agent |

| Toluene (Anhydrous) | N/A | N/A | 15 mL | Solvent |

Execution Protocols & In-Process Quality Control (IPQC)

Every protocol must act as a self-validating system. Proceed to the next step only when the IPQC metrics are met.

Phase 1: Synthesis of (R)-1-(Trimethylsilyl)hex-1-yn-3-ol

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

-

Catalyst Complexation: Add

(727 mg, 2.0 mmol) and (+)-N-methylephedrine (394 mg, 2.2 mmol). Add anhydrous toluene (10 mL) and stir for 15 minutes at 23 °C until a slightly cloudy suspension forms. -

Acetylide Generation: Add triethylamine (1.67 mL, 12.0 mmol) followed by trimethylsilylacetylene (1.70 mL, 12.0 mmol). Stir the mixture for 30 minutes. The solution will become homogeneous and pale yellow.

-

Electrophile Addition: Dilute butyraldehyde (0.90 mL, 10.0 mmol) in toluene (10 mL) and add it dropwise via syringe pump over 1 hour to prevent thermal spiking and maintain high enantioselectivity.

-

Reaction: Stir at 23 °C for 18 hours.

-

Workup: Quench with saturated aqueous

(20 mL). Extract the aqueous layer with Diethyl Ether (

Self-Validating IPQC (Phase 1):

-

TLC: Elute with Hexanes/EtOAc (9:1). The product spot (

) will be UV inactive but stains intensely dark blue with Phosphomolybdic Acid (PMA) or yellow with -

1H NMR (

): Validation is confirmed by the disappearance of the aldehyde proton (

Phase 2: Synthesis of (R,E)-1-(Trimethylsilyl)hex-1-en-3-ol

Step-by-Step Procedure:

-

System Preparation: In a flame-dried 50 mL round-bottom flask under Argon, dissolve the purified (R)-1-(trimethylsilyl)hex-1-yn-3-ol (1.36 g, 8.0 mmol) in anhydrous toluene (15 mL).

-

Cryogenic Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Red-Al Addition: Carefully add Red-Al solution (65 wt% in toluene, 3.6 mL, 12.0 mmol) dropwise over 15 minutes. Caution: Vigorous evolution of hydrogen gas will occur. Ensure proper venting.

-

Reaction: Remove the ice bath and allow the reaction to warm to 23 °C. Stir for 3 hours.

-

Quench & Emulsion Break: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of 1M HCl (10 mL) or saturated Rochelle's salt solution (sodium potassium tartrate, 15 mL) to break the notoriously stubborn aluminum emulsion. Stir vigorously until two clear liquid phases emerge (approx. 1 hour).

-

Workup: Extract with Ethyl Acetate (

mL). Wash the combined organics with brine, dry over

Self-Validating IPQC (Phase 2):

-

TLC: The product (

in 9:1 Hexanes/EtOAc) will be slightly more polar than the starting alkyne. -

1H NMR (

) - Critical Geometric Validation: The absolute proof of success lies in the vinylic region. You must observe two distinct vinylic protons (

References

-

Synthesis of enantioenriched homopropargylic alcohols through diastereoselective SE' additions of chiral allenylstannanes to aldehydes The Journal of Organic Chemistry, ACS Publications. URL:[Link][1]

-

Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride Organic Chemistry Portal. URL:[Link][2]

Sources

Application Notes and Protocols: Stereoselective Alkene Synthesis Utilizing 1-(Trimethylsilyl)hex-1-en-3-ol in Peterson Olefination Reactions

Introduction

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, offering significant advantages over other classic olefination reactions such as the Wittig reaction.[1][2][3][4] A key feature of the Peterson olefination is its ability to produce either the cis or trans alkene from a common β-hydroxysilane intermediate, simply by altering the elimination conditions.[3][5] This stereochemical control is of paramount importance in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development, where the biological activity of a compound is often dictated by its stereochemistry.

This guide provides an in-depth exploration of the Peterson olefination reaction utilizing a functionalized vinylsilane, 1-(trimethylsilyl)hex-1-en-3-ol. This α-hydroxy vinylsilane serves as a versatile C6 building block, enabling the stereoselective synthesis of a variety of substituted 1,3-dienes. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both acidic and basic elimination pathways, and present data on the reaction with a representative aldehyde.

Mechanistic Overview: The Key to Stereocontrol

The Peterson olefination proceeds in two distinct stages: the addition of an α-silyl carbanion to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxysilane intermediate, followed by the elimination of a silyloxy group to yield the alkene.[1][2][3] The stereochemical outcome of the final alkene is determined by the mechanism of the elimination step, which can be directed by the choice of an acidic or basic reagent.

When an α-silyl carbanion containing only alkyl, hydrogen, or electron-donating substituents is used, the intermediate β-hydroxysilane can often be isolated, allowing for the separation of diastereomers and subsequent stereospecific elimination.[3]

Base-Catalyzed syn-Elimination

Under basic conditions, the β-hydroxysilane undergoes a syn-elimination. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a concerted intramolecular cyclization to form a transient pentacoordinate silicate intermediate, which then fragments to yield the alkene and a silanolate salt.[1][2] This concerted mechanism necessitates a syn-periplanar arrangement of the silyl and hydroxyl groups, leading to the formation of one specific alkene isomer. Strong bases such as potassium hydride (KH) or sodium hydride (NaH) are typically employed to drive this pathway.

Acid-Catalyzed anti-Elimination

In contrast, acidic conditions promote an anti-elimination pathway. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of the silyl group and the protonated hydroxyl group occurs in an anti-periplanar fashion, resulting in the formation of the opposite alkene isomer compared to the base-catalyzed reaction.[1][2][5] Various acids can be used, including mineral acids like sulfuric acid or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).

Visualizing the Reaction Pathways

To clearly illustrate the stereochemical divergence of the Peterson olefination, the following diagrams depict the reaction of the lithium salt of 1-(trimethylsilyl)hex-1-en-3-ol with an aldehyde (R-CHO) to form a β-hydroxysilane intermediate, and its subsequent elimination under acidic and basic conditions.

Figure 1: General workflow of the Peterson olefination.

Figure 2: Stereochemical pathways of elimination.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 1-(trimethylsilyl)hex-1-en-3-ol and its subsequent use in Peterson olefination reactions.

Protocol 1: Synthesis of 1-(Trimethylsilyl)hex-1-en-3-ol

This procedure is adapted from analogous syntheses of α-hydroxy vinylsilanes.

Materials:

-

1-(Trimethylsilyl)propyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(trimethylsilyl)propyne (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) to the solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-